Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Class-Level Inference with Doxorubicin Benchmark
While no direct study on the target compound itself was identified, class-level data from a library of 20 tetrahydroquinoline sulfonamides (including N1-alkyl and varied benzenesulfonamide substituents) provide a benchmark for anticipated differentiation. All 20 compounds exhibited antiproliferative activity superior to doxorubicin (CAS 23214-92-8) against MCF-7 cells in an MTT assay [1]. Seven compounds were more potent than doxorubicin, and four were equipotent, with IC₅₀ values ranging from sub-micromolar to low micromolar [1]. This class-level profile suggests that the target compound, bearing the specific N1-ethyl and 4-ethoxybenzenesulfonamide substitution pattern, may occupy a distinct potency rank within this activity range compared to analogs bearing, for example, o-amino amide side chains or monohydroxy aldehyde modifications, which showed reduced activity relative to the most potent members [1].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; predicted to fall within the sub-micromolar to low micromolar range based on class membership. |
| Comparator Or Baseline | Doxorubicin: IC₅₀ values in the low micromolar range against MCF-7 in the same assay [1]. |
| Quantified Difference | All 20 tetrahydroquinoline sulfonamides showed higher potency than doxorubicin; exact fold difference for the specific compound cannot be calculated without direct measurement. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48 h exposure [1]. |
Why This Matters
This establishes a class-wide potency floor above doxorubicin, indicating that analogs in this series—including the target compound—warrant procurement for oncology target validation studies where doxorubicin-sensitive benchmarks apply.
- [1] Alafeefy, A. M. (2015). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 189–194. View Source
